molecular formula C12H9NO2 B1587377 2-Phenylisonicotinic acid CAS No. 55240-51-2

2-Phenylisonicotinic acid

Cat. No. B1587377
Key on ui cas rn: 55240-51-2
M. Wt: 199.2 g/mol
InChI Key: OMMKWOVBOKXXQU-UHFFFAOYSA-N
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Patent
US07829571B2

Procedure details

A mixture of 2-bromo-4-pyridinecarboxylic acid (1.1 g, 5.45 mmol), phenylboronic acid (1.3 g, 10.9 mmol), 2.0 M potassium phosphate (aq) (8.2 mL, 16.34 mmol), and DMF (10 mL) in a 20 mL microwave tube was degassed under vacuum/Ar. A catalytic amount of tetrakis(triphenylphosphine)palladium(0) was added to the tube, the mixture was degassed again, the tube was sealed, and the reaction was heated at 150° C. in the microwave for 30 min. The reaction mixture was filtered, the filtrate was concentrated in-vacuo, and the residue was dissolved in water (10 mL). The mixture was acidified to pH=6 with the addition of 1.0 N HCl, and the resulting precipitate was collected by filtration, rinsed with two portions of ice-cold water, and air dried to yield 575 mg of 2-phenylisonicotinic acid as an off-white solid. MS (ES+)=200 (M+H+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][N:3]=1.[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CN(C=O)C>[C:11]1([C:2]2[CH:7]=[C:6]([CH:5]=[CH:4][N:3]=2)[C:8]([OH:10])=[O:9])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC1=NC=CC(=C1)C(=O)O
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
potassium phosphate
Quantity
8.2 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed under vacuum/Ar
ADDITION
Type
ADDITION
Details
A catalytic amount of tetrakis(triphenylphosphine)palladium(0) was added to the tube
CUSTOM
Type
CUSTOM
Details
the mixture was degassed again
CUSTOM
Type
CUSTOM
Details
the tube was sealed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in-vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (10 mL)
ADDITION
Type
ADDITION
Details
The mixture was acidified to pH=6 with the addition of 1.0 N HCl
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with two portions of ice-cold water, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C(=O)O)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 575 mg
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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